1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one
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Overview
Description
1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one is an organic compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol . This compound features a cyclopentene ring substituted with an amino group and an ethanone moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the use of Mitsunobu reactions with di-tert-butyl iminodicarbonate, starting from (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one . This method takes advantage of the 1,4-cyclopentenyl dioxygenation pattern of the optically active starting material. The overall yield of this synthesis is around 10-11% over five to seven reaction steps .
Chemical Reactions Analysis
1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular oxidative states .
Comparison with Similar Compounds
1-(4-Aminocyclopent-2-en-1-yl)ethan-1-one can be compared with similar compounds such as:
1-(1,4-Dimethylcyclohex-3-en-1-yl)ethan-1-one: This compound has a similar cyclohexene ring structure but differs in the substitution pattern.
(1R,4S)-4-Aminocyclopent-2-en-1-ylmethanol hydrochloride: This compound features a methanol group instead of an ethanone moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11NO |
---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-(4-aminocyclopent-2-en-1-yl)ethanone |
InChI |
InChI=1S/C7H11NO/c1-5(9)6-2-3-7(8)4-6/h2-3,6-7H,4,8H2,1H3 |
InChI Key |
LQRDOKBEFGOWJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(C=C1)N |
Origin of Product |
United States |
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